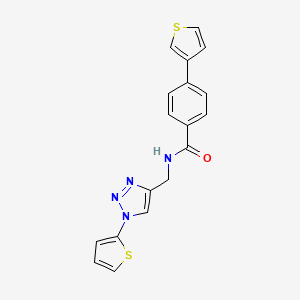

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Description

The compound N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide features a benzamide core linked to two thiophene moieties via a 1,2,3-triazole ring and a methylene bridge. This hybrid structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications.

Properties

IUPAC Name |

4-thiophen-3-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS2/c23-18(14-5-3-13(4-6-14)15-7-9-24-12-15)19-10-16-11-22(21-20-16)17-2-1-8-25-17/h1-9,11-12H,10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHAVTCFYGUCQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a heterocyclic compound that incorporates thiophene and triazole moieties, which are known for their diverse biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Overview of the Compound

The compound features a complex structure that combines multiple pharmacologically relevant groups. The presence of the thiophene and triazole rings contributes to its potential as a therapeutic agent.

2.1 Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study reported IC50 values for related compounds against various cancer cell lines, demonstrating their potency in inhibiting tumor growth .

2.2 Antimicrobial Properties

The compound has shown promising results against various microbial strains. Triazole derivatives are recognized for their antifungal and antibacterial activities. For example, the compound's structural components may enhance its interaction with microbial enzymes or membranes, leading to effective inhibition of microbial growth .

2.3 Anti-inflammatory Effects

Compounds with similar structures have been documented to possess anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This activity is crucial in treating diseases characterized by chronic inflammation .

3. Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes including:

- Formation of the Triazole Ring : Achieved through Huisgen 1,3-dipolar cycloaddition.

- Attachment of Thiophene Moieties : Utilizes coupling reactions such as Suzuki or Stille coupling.

- Finalization : Involves the reaction of an amine with a carboxylic acid derivative to form the amide linkage.

4. Biological Activity Data

The following table summarizes key biological activities associated with the compound:

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis; cell cycle arrest | |

| Antimicrobial | Inhibition of microbial growth | |

| Anti-inflammatory | Modulation of inflammatory cytokines |

5. Case Studies

Several case studies highlight the efficacy of related compounds:

- Case Study 1 : A derivative exhibited significant cytotoxicity against P-388 and HT-29 cancer cell lines with ED50 values indicating potent anticancer activity .

- Case Study 2 : A related triazole was tested for antibacterial activity against Staphylococcus aureus, showing effective inhibition at low concentrations .

6. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities. Its synthesis and characterization pave the way for further research into its therapeutic potential across various disease models.

Comparison with Similar Compounds

Structural Features

Key structural comparisons with analogs are summarized below:

Notable Differences:

- The dual thiophene substitution in the target compound distinguishes it from phenyl- or benzothiazole-substituted analogs. Thiophene’s electron-rich nature may enhance π-π stacking or metal coordination in biological targets compared to phenyl groups .

- The 1,2,3-triazole linker provides rigidity and hydrogen-bonding capacity, similar to other triazole-containing therapeutics .

Cytotoxicity and Anticancer Potential

Compounds with triazole-benzamide scaffolds exhibit notable cytotoxicity:

- N-(5-Benzylthiazol-2-yl)-4-(4-methyl-1H-1,2,3-triazole-1-yl)benzamide showed IC50 values of 2.5–3.5 μM against HL-60 leukemia cells via apoptosis induction .

- Benzofuran-triazole hybrids (e.g., 8b) inhibited fungal growth (10–12% at 1000 ppm) but showed lower potency than cytotoxic triazoles .

The target compound’s thiophene groups may modulate activity similarly to III-15h (), a triazole-phenylalanine derivative with a thiophen-3-ylpropyl group, which exhibited 76% yield and 69–71°C melting point .

Physicochemical Properties

Melting Points and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.